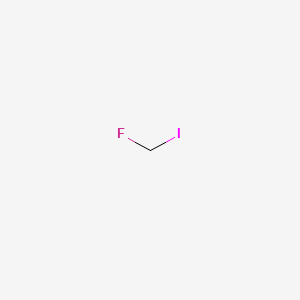

Fluoroiodomethane

描述

. It is a colorless liquid and is classified as a fluoroiodocarbon (FIC).

准备方法

Fluoroiodomethane is typically synthesized through the fluorination of methylene iodide (CH₂I₂) . The reaction involves the substitution of one of the iodine atoms in methylene iodide with a fluorine atom. This process can be carried out under various conditions, including the use of fluorinating agents such as silver fluoride (AgF) or antimony trifluoride (SbF₃) .

In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反应分析

Radical-Mediated Reactions

Fluoroiodomethane serves as a precursor for fluoromethyl radicals (˙CH₂F), enabling radical addition to electron-deficient alkenes. This process is catalyzed by visible light and tris(trimethylsilyl)silane [(TMS)₃SiH], which facilitates halogen atom transfer (XAT) .

Key Reaction: Hydrofluoromethylation of Alkenes

- Mechanism :

Competitive Reactivity with Alkyl Iodides

This compound shows distinct reactivity compared to other alkyl iodides in radical reactions :

| Alkyl Iodide | Relative Reactivity (Order) | Dominant Product Ratio (vs. FCH₂I) |

|---|---|---|

| CH₃I | Lowest | 25% CH₃ vs. 74% CH₂F |

| C₂H₅I | Intermediate | ~1:1 (C₂H₅ vs. CH₂F) |

| t-BuI | Highest | >90% t-Bu |

Nucleophilic Substitutions

This compound acts as an electrophilic fluoromethylating agent in nucleophilic environments.

Lithiation Reactions

- Fluoromethyllithium Generation :

Treatment with MeLi·LiBr in THF/Et₂O at −78°C produces LiCH₂F, enabling Barbier-type monofluoromethylation of aldehydes, ketones, and imines .

Electrophilic Fluoromethylation

This compound transfers the CH₂F group to nucleophiles under mild conditions.

Reaction with Oxygen and Nitrogen Nucleophiles

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenolates | K₂CO₃, DMF, 80°C | Aryl fluoromethyl ethers | 70–95 | |

| Thiols | Base, RT | Fluoromethyl thioethers | 65–90 | |

| Amines | Et₃N, DCM | N-Fluoromethyl amines | 50–80 |

Copper-Mediated Coupling

- Example : Synthesis of α-fluoromethyl amines via three-component reactions with aldehydes and amines .

Key Radiochemical Reactions

| Substrate | Reaction Time (min) | Radiochemical Yield (%) | Reference |

|---|---|---|---|

| Amines | 15 | 40 ± 8 | |

| Carboxylic acids | 20 | 85 | |

| Peptides (e.g., tyrosine) | 30 | 60 |

Halogen Bonding Studies

This compound exhibits dual hydrogen- and halogen-bonding capabilities.

Complexation with Lewis Bases

| Base | Bond Type | ΔH (kJ/mol) | Reference |

|---|---|---|---|

| (CH₃)₂O | Hydrogen bond | −7.0(2) | |

| (CH₃)₃N | Halogen bond | −12.5(1) |

科学研究应用

Fluoroiodomethane has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of fluoroiodomethane primarily involves its role as a source of the fluoromethyl radical (CH₂F) . This radical can be generated through halogen atom transfer activation, typically mediated by visible light and tris(trimethylsilyl)silane . The fluoromethyl radical then participates in various radical chain processes, leading to the formation of C(sp³)–CH₂F bonds .

The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.

相似化合物的比较

Fluoroiodomethane can be compared with other halomethanes and fluoromethylating agents, such as:

Methylene iodide (CH₂I₂):

Fluoromethyl bromide (CH₂BrF): This compound is similar to this compound but contains a bromine atom instead of iodine.

Fluoromethyl chloride (CH₂ClF): Similar to fluoromethyl bromide, this compound contains a chlorine atom and is used for similar purposes.

This compound is unique in its ability to act as a versatile fluoromethylating agent under mild conditions, making it a valuable reagent in both academic and industrial research .

生物活性

Fluoroiodomethane (CH₂FI) is a compound of increasing interest in the field of medicinal chemistry and organic synthesis due to its unique properties and biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications in drug development, supported by relevant data tables and case studies.

This compound is characterized by the presence of both fluorine and iodine atoms attached to a methane backbone. This unique structure allows it to participate in various chemical reactions, particularly those involving radical mechanisms, which are crucial for the modification of biological molecules.

Mechanisms of Biological Activity

- Bioisosterism : The incorporation of fluorine into organic compounds often enhances metabolic stability and bioavailability. This compound acts as a bioisosteric replacement for hydrogen in various biological systems, making it valuable in drug design .

- Radical Generation : this compound can generate fluoromethyl radicals under specific conditions, which can then react with various substrates to form new compounds. This property has been exploited in the hydrofluoromethylation of alkenes, leading to biologically active derivatives .

- Enzyme Binding : The fluorine atom increases resistance to biological degradation and enhances binding affinity to enzyme targets, which is beneficial for developing inhibitors for various diseases .

Applications in Drug Development

This compound has been utilized in the synthesis of several biologically active compounds:

- Hydrofluoromethylation Reactions : Recent studies have demonstrated its effectiveness in hydrofluoromethylating complex biologically active molecules such as anti-cancer drugs (e.g., ibrutinib) and other therapeutic agents. These reactions often yield high product purity and efficiency .

- Synthesis of Monofluoromethylated Compounds : The compound serves as a versatile reagent for introducing monofluoromethyl groups into heterocyclic compounds, which are prevalent in pharmaceuticals .

Table 1: Summary of Biological Activities Associated with this compound

Table 2: Case Studies Involving this compound

| Study | Compound Synthesized | Yield | Biological Activity |

|---|---|---|---|

| Hydrofluoromethylation | Ibrutinib derivatives | 88% | Anti-cancer activity |

| Monofluoromethylation | Pyrrolidine derivatives | 64% | Potential neuroprotective effects |

| Electrophilic Reactions | Various heterocycles | 20-94% | Diverse pharmacological profiles |

常见问题

Q. Basic: What safety protocols should researchers follow when handling fluoroiodomethane in laboratory settings?

This compound requires stringent safety measures due to its hazardous properties, including potential ocular damage, respiratory irritation, and toxicity. Researchers should:

- Use fluorinated rubber gloves (0.7 mm thickness, tested via EN374) and inspect them prior to use to avoid skin contact .

- Wear tightly fitting safety goggles and full-face shields to prevent eye exposure .

- Employ full-body chemical suits and NIOSH/CEN-approved respirators (e.g., full-face supplied air respirators) in poorly ventilated areas .

- Avoid draining the compound into water systems and adhere to local disposal regulations .

Q. Basic: What experimental methods are recommended for synthesizing and characterizing this compound?

Synthesis and characterization should prioritize reproducibility and safety:

- Physical Characterization : Measure boiling point (~53°C) and density (2.366 g/mL at 20°C) using calibrated instruments .

- Purity Assessment : For new batches, use gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm identity and purity .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis details in the main text or supplementary materials, depending on data volume .

Q. Advanced: How does fluorination influence the competition between halogen and hydrogen bonding in this compound complexes?

This compound’s dual donor capability (C–I halogen bond and C–H hydrogen bond) creates competitive intermolecular interactions:

- Experimental Approach : Use infrared (IR) and Raman spectroscopy in liquid krypton (120–156 K) to observe complexes with Lewis bases like trimethylamine. Hydrogen-bonded complexes exhibit enthalpies of -9.6 kJ/mol, while halogen-bonded complexes show stronger binding (-12.5 kJ/mol) .

- Computational Support : Perform MP2/aug-cc-pVDZ-PP-level ab initio calculations and Monte Carlo Free Energy Perturbation simulations to model binding energetics .

- Comparative Analysis : Contrast results with dithis compound to assess fluorination effects on bond strength and selectivity .

Q. Advanced: What computational methodologies are suitable for studying this compound’s intermolecular interactions?

Combined theoretical and experimental frameworks yield robust insights:

- Electronic Structure Calculations : Use MP2/aug-cc-pVDZ-PP to model electron density distributions and bond polarization .

- Thermodynamic Modeling : Apply statistical thermodynamics to derive complexation enthalpies from spectroscopic data .

- Validation : Cross-reference computational predictions with experimental IR/Raman spectral shifts (e.g., C–I stretching frequency changes) to confirm interaction mechanisms .

Q. Advanced: How can researchers resolve contradictions in experimental data when studying this compound’s reactivity?

Data discrepancies often arise from competing bonding modes or environmental factors:

- Controlled Temperature Studies : Conduct experiments in liquid krypton at varying temperatures (120–156 K) to isolate thermodynamic vs. kinetic products .

- Deuteration Experiments : Compare deuterated and non-deuterated Lewis bases (e.g., trimethylamine-d₉) to distinguish hydrogen-bonding contributions .

- Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.2 kJ/mol in complexation enthalpies) and use error-propagation models in computational outputs .

Q. Basic: What are key considerations for designing experiments involving this compound?

- Hypothesis-Driven Design : Align objectives with specific interaction mechanisms (e.g., halogen vs. hydrogen bonding) .

- Instrumentation : Ensure access to low-temperature IR/Raman systems and high-purity reagents .

- Ethical Compliance : Follow institutional guidelines for hazardous chemical use and data transparency .

Advanced: How should researchers formulate impactful questions about this compound’s chemical behavior?

Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions:

- Scope : Example: “How does fluorination alter the halogen bond donor strength of iodoalkanes in ternary complexes?” .

- Literature Integration : Cite foundational studies on halogen bonding (e.g., Costa, 2017) and prior fluorination comparisons .

- Methodological Clarity : Specify experimental/computational tools (e.g., MP2 calculations, liquid krypton matrices) to ensure reproducibility .

属性

IUPAC Name |

fluoro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2FI/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVXNTVBGYLJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553763 | |

| Record name | Fluoro(iodo)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.929 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-53-5 | |

| Record name | Methane, fluoroiodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoro(iodo)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | fluoro(iodo)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。